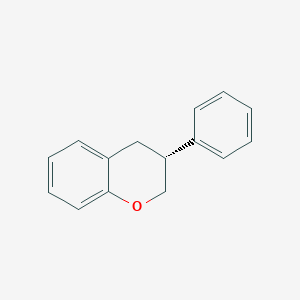
(R)-isoflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-isoflavan is the (R)-enantiomer of isoflavan. It is an enantiomer of a (S)-isoflavan.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
- Isoflavans from biochanin A series demonstrate significant antifungal activity against soil-borne fungi (Weidenbörner et al., 1990).
- A new isoflavan isolated from Erythrina livingstoniana showed moderate antibacterial activity against S. aureus (Kgakatsi et al., 2022).
- Prenylated isoflavan from Millettia racemosa exhibited notable bactericidal properties (Rao & Krupadanam, 1994).
Isoflavans in Phytoalexin Biosynthesis
- Isoflavans and pterocarpans, significant phytoalexins in legumes, have been studied for their biosynthetic pathways in Lotus japonicus (Akashi et al., 2006).
Biological and Pharmacological Effects
- Equol, an isoflavan produced by intestinal bacteria in response to soy isoflavone intake, shows varied biological properties and potential in hormone-dependent conditions (Setchell & Clerici, 2010).
- Isoflavans exhibit inhibitory activity against porcine 5-lipoxygenase, suggesting potential in anti-inflammatory applications (Voss et al., 1992).
- Isoflavans from Glycyrrhiza glabra protect liver mitochondria against oxidative stresses (Haraguchi et al., 2000).
Synthetic Access and Chemical Properties
- Development of methods for synthetic access to optically active isoflavans, such as (S)-equol and (R)-sativan (Takashima et al., 2010).
- Stereoselective synthesis of phytoestrogenic isoflavans using chiral pool approaches for potential clinical and pharmacological applications (Yalamanchili et al., 2016).
Eigenschaften
Produktname |
(R)-isoflavan |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(3R)-3-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2/t14-/m0/s1 |
InChI-Schlüssel |
NNQSGBRGJHSRFN-AWEZNQCLSA-N |
Isomerische SMILES |
C1[C@@H](COC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



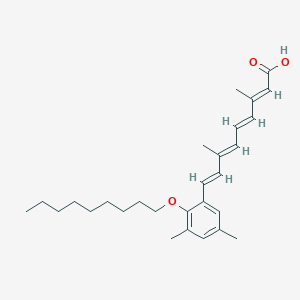

![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)
![4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1244586.png)

![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)
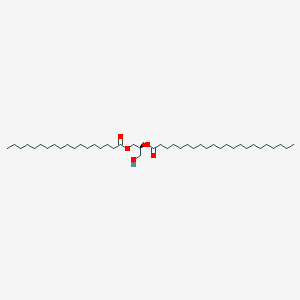




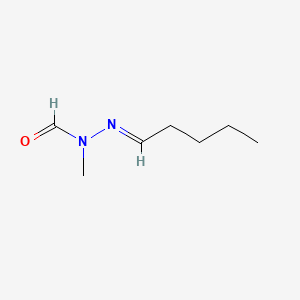
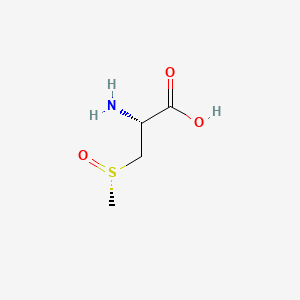
![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)